N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 1797129-40-8
VCID: VC7776213
InChI: InChI=1S/C14H19F3N2.C2HF3O2/c1-19-9-7-13(8-10-19,14(15,16)17)18-11-12-5-3-2-4-6-12;3-2(4,5)1(6)7/h2-6,18H,7-11H2,1H3;(H,6,7)
SMILES: CN1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2.C(=O)(C(F)(F)F)O
Molecular Formula: C16H20F6N2O2
Molecular Weight: 386.338

N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid

CAS No.: 1797129-40-8

Cat. No.: VC7776213

Molecular Formula: C16H20F6N2O2

Molecular Weight: 386.338

* For research use only. Not for human or veterinary use.

N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid - 1797129-40-8

Specification

CAS No. 1797129-40-8
Molecular Formula C16H20F6N2O2
Molecular Weight 386.338
IUPAC Name N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C14H19F3N2.C2HF3O2/c1-19-9-7-13(8-10-19,14(15,16)17)18-11-12-5-3-2-4-6-12;3-2(4,5)1(6)7/h2-6,18H,7-11H2,1H3;(H,6,7)
Standard InChI Key CNVOACNVQDAWQZ-UHFFFAOYSA-N
SMILES CN1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Nomenclature

The compound’s structure features a piperidine ring (a six-membered amine heterocycle) with three distinct substituents:

  • N-Benzyl group: A benzyl moiety (–CH₂C₆H₅) attached to the piperidine nitrogen.

  • 1-Methyl group: A methyl group (–CH₃) at the 1-position of the piperidine ring.

  • 4-(Trifluoromethyl) group: A trifluoromethyl group (–CF₃) at the 4-position of the ring.

The trifluoroacetic acid (TFA) component forms a salt with the amine, enhancing solubility for pharmacological applications .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of N-benzylpiperidine derivatives typically involves reductive amination or nucleophilic substitution. A patent (CN111484444A) outlines a method for synthesizing N-benzyl-4-piperidinecarboxaldehyde, a precursor for similar compounds . For the target molecule, the following steps are hypothesized:

  • Piperidine Functionalization:

    • Introduction of the trifluoromethyl group at the 4-position via radical trifluoromethylation or nucleophilic substitution using CF₃ sources (e.g., Ruppert–Prakash reagent) .

    • Methylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions .

  • Benzylation:

    • Reaction of the secondary amine with benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) .

  • Salt Formation:

    • Treatment with trifluoroacetic acid to form the TFA salt, improving crystallinity and stability .

Challenges and Solutions

  • Regioselectivity: The trifluoromethyl group’s bulkiness may hinder functionalization at the 4-position. Microwave-assisted synthesis or high-pressure conditions could mitigate this .

  • Purification: Silica gel chromatography or recrystallization is critical for isolating the TFA salt, as noted in analogous syntheses .

Physicochemical Properties

Data from structurally related compounds (Table 1) provide insights into the target molecule’s properties:

Table 1. Comparative Physicochemical Data

PropertyValue (Target Compound)Analogous Compound (Ref.)
Molecular Weight~347.3 g/mol189.2 g/mol
Boiling PointEstimated >250°C187°C
LogP (Partition Coefficient)~2.5 (predicted)2.09
SolubilityHigh in polar solvents

The trifluoromethyl group enhances lipophilicity, while the TFA salt improves aqueous solubility—a balance advantageous for drug delivery .

Biological Activity and Applications

Role in Ubiquitin-Specific Protease (USP) Inhibition

In a study of USP1/UAF1 inhibitors, N-benzylpyrimidin-4-amine derivatives demonstrated nanomolar potency against cancer cells . While the target compound differs in core structure, its benzylamine moiety may similarly engage USP1/UAF1’s active site, suggesting potential anticancer applications.

Kinase and Methyltransferase Modulation

Compounds with N-benzylpiperidine scaffolds have shown activity against kinases and methyltransferases . For example, CARM1 inhibitors featuring benzylamine groups exhibited IC₅₀ values <100 nM . The target compound’s trifluoromethyl group could enhance binding affinity via hydrophobic interactions.

Stability and Degradation

Hydrolytic Stability

The trifluoromethyl group’s electron-withdrawing nature may reduce susceptibility to hydrolysis compared to non-fluorinated analogs. Accelerated stability studies (40°C/75% RH) of related compounds showed <5% degradation over 28 days .

Photostability

UV exposure tests on N-benzylamines revealed minimal degradation when protected from light, suggesting similar stability for the target compound .

Industrial and Research Applications

Pharmaceutical Development

The compound’s balanced solubility and lipophilicity make it a candidate for oral or intravenous formulations. Preclinical studies of analogs have targeted nonsmall cell lung cancer and leukemia .

Chemical Biology

As a tool compound, it could probe ubiquitination pathways or methyltransferase activity. Its fluorescence potential (if derivatized) might enable cellular imaging .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator